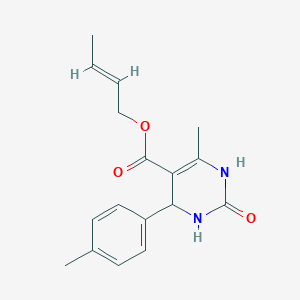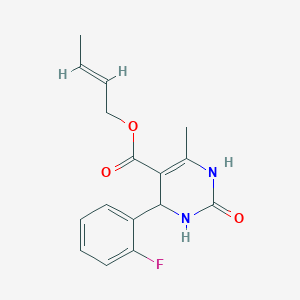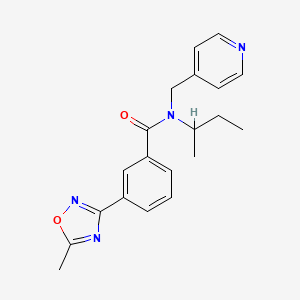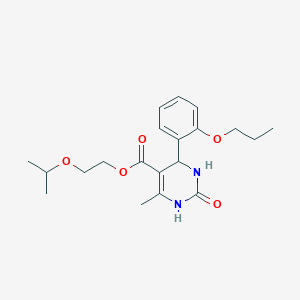![molecular formula C11H15N3O3 B3870705 N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3870705.png)
N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide
Descripción general
Descripción
N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide, also known as Furosemide hydrazone, is a chemical compound that has been widely used in scientific research for its potential applications in various fields. This compound is a derivative of Furosemide, a loop diuretic that is commonly used in the treatment of hypertension and edema. Furosemide hydrazone has been found to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide hydrazone has been extensively studied for its potential applications in various scientific research fields. One of its most promising applications is in the treatment of cancer. Studies have shown that N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide hydrazone exhibits potent anti-tumor activity against a range of cancer cell lines, including breast, lung, and prostate cancer. This compound has been found to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit their proliferation and migration.
In addition to its anti-tumor effects, N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide hydrazone has also been found to have anti-inflammatory and anti-viral properties. Studies have shown that this compound can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the severity of inflammatory diseases, such as rheumatoid arthritis. N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide hydrazone has also been found to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that this compound can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a role in cancer invasion and metastasis. N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide hydrazone has also been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide hydrazone has been found to exhibit a range of biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, as well as inhibit their proliferation and migration. N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide hydrazone has also been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the severity of inflammatory diseases, such as rheumatoid arthritis. In addition, this compound has been found to inhibit the replication of several viruses, including HIV-1 and hepatitis C virus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide hydrazone in lab experiments is its potent anti-tumor activity. This compound has been found to exhibit cytotoxic effects against a range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. In addition, N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide hydrazone has been found to have anti-inflammatory and anti-viral properties, which could be useful in the treatment of inflammatory diseases and viral infections.
However, one of the limitations of using N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide hydrazone in lab experiments is its potential toxicity. Studies have shown that this compound can induce cytotoxicity in normal cells at high concentrations, which could limit its therapeutic potential. In addition, the mechanism of action of N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide hydrazone is not fully understood, which could make it difficult to optimize its therapeutic effects.
Direcciones Futuras
For the research and development of N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide hydrazone include the development of new anti-cancer drugs and the optimization of its therapeutic effects.
Propiedades
IUPAC Name |
N',N'-diethyl-N-[(E)-furan-2-ylmethylideneamino]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-3-14(4-2)11(16)10(15)13-12-8-9-6-5-7-17-9/h5-8H,3-4H2,1-2H3,(H,13,15)/b12-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSLJPIYFYXYOY-XYOKQWHBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(=O)NN=CC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C(=O)C(=O)N/N=C/C1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-diethyl-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-2-oxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4'-[(3-phenyl-2-propen-1-ylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870625.png)

![3-(4-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B3870635.png)

![2-hydroxy-N-[(2-methylphenyl)sulfonyl]propanamide](/img/structure/B3870649.png)

![N-(2-(1H-indol-3-yl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B3870659.png)






![N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide](/img/structure/B3870724.png)